L-Azidonorleucine hydrochloride

Bioorthogonal Chemistry Genetic Code Expansion Protein Synthesis

L-Azidonorleucine hydrochloride (ANL) is an azide-bearing, non-canonical amino acid that functions as a bioorthogonal methionine surrogate. Structurally, it features a linear six-carbon backbone with a terminal azide moiety, enabling its participation in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions.

Molecular Formula C6H13ClN4O2
Molecular Weight 208.64 g/mol
CAS No. 1454334-76-9
Cat. No. B3103948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Azidonorleucine hydrochloride
CAS1454334-76-9
Molecular FormulaC6H13ClN4O2
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
InChIInChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1
InChIKeyRCEAACZNVVRXSJ-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Azidonorleucine Hydrochloride (CAS 1454334-76-9): Key Properties for Cell-Type-Specific Proteomic Labeling Procurement


L-Azidonorleucine hydrochloride (ANL) is an azide-bearing, non-canonical amino acid that functions as a bioorthogonal methionine surrogate . Structurally, it features a linear six-carbon backbone with a terminal azide moiety, enabling its participation in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions . Its primary differentiation stems from its inability to be utilized by wild-type methionyl-tRNA synthetase (MetRS); efficient translational incorporation strictly requires co-expression of specific MetRS mutants (e.g., L13G or L274G) [1]. This stringent requirement forms the molecular basis for its unparalleled utility in achieving cell-type-specific proteomic labeling within complex biological systems, a capability not afforded by broadly incorporated analogs.

Why Standard Methionine Surrogates Like Azidohomoalanine (AHA) Cannot Substitute for L-Azidonorleucine Hydrochloride in Cell-Selective Studies


The functional and operational properties of methionine surrogates are not interchangeable. A critical distinction lies in their recognition by the endogenous translation machinery. Widely used azide-bearing analogs like L-azidohomoalanine (AHA) and alkyne-bearing analogs like L-homopropargylglycine (HPG) are efficiently incorporated into nascent proteins by the native, wild-type E. coli methionyl-tRNA synthetase (EcMetRS) [1]. Consequently, when applied to complex samples like co-cultures or live animals, these compounds label the proteome indiscriminately across all cell types, resulting in a loss of spatial and cellular resolution. In stark contrast, L-azidonorleucine (ANL) is a poor substrate for wild-type MetRS and requires an engineered, mutant MetRS for its activation and incorporation [2]. This stringent dependency is not a limitation but the foundational mechanism that enables cell-type-specific labeling. Substituting ANL with AHA or HPG would ablate this selectivity, rendering the experiment incapable of dissecting proteome dynamics at the cellular level in heterogeneous environments.

Quantitative Differentiation Evidence for L-Azidonorleucine Hydrochloride (1454334-76-9) in Proteomics Research


Mechanistic Basis for Cell-Type Specificity: Wild-Type vs. Mutant MetRS Activation

L-Azidonorleucine (ANL) achieves its defining feature of cell-type-specific labeling due to a stark differential in its activation by native versus engineered methionyl-tRNA synthetases (MetRS). This contrasts sharply with analogs like azidohomoalanine (AHA), which are efficiently activated by the wild-type enzyme. Specifically, the single point mutation L13G in the E. coli MetRS (EcMetRS) is necessary and sufficient to confer efficient ANL activation [1]. This mutant enables ANL incorporation where wild-type MetRS fails, providing the molecular switch for cell-selective labeling [2].

Bioorthogonal Chemistry Genetic Code Expansion Protein Synthesis

Enhanced In Vivo Labeling Sensitivity via Multicopy Mutant Synthetase Alleles

In mammalian in vivo models, the sensitivity of ANL-based labeling is a critical parameter. Recent advancements demonstrate that increasing the gene dosage of the requisite mutant MetRS (MetRS*) significantly boosts labeling efficiency. A transgenic mouse line carrying three copies of the L274G MetRS* allele (3xMetRS*) exhibits markedly enhanced ANL protein labeling compared to single-copy lines [1]. This enhancement is operationally critical as it eliminates the need for methionine depletion, a condition often required with other methods to increase incorporation of analogs like AHA, which can induce cellular stress.

In Vivo Proteomics Transgenic Mouse Models BONCAT

Spatiotemporal Control via Photocaged ANL (Opto-ANL) Demonstrates Improved Labeling Efficiency

A direct comparative study within the ANL framework itself reveals that a photocaged derivative, Opto-ANL, provides superior labeling efficiency over the parent compound. In both cell culture and mouse brain slice models, pretreatment with Opto-ANL not only allows for tight temporal control of the labeling window upon UV uncaging but also results in improved labeling efficiency compared to regular ANL [1]. This demonstrates that the ANL scaffold is amenable to chemical modification for advanced applications, while its core selectivity is maintained via the L274G-MetRS system.

Photopharmacology Optical Control Spatiotemporal Proteomics

Operational Feasibility in Complex Organisms: A Validated Protocol for Cell-Type-Specific In Vivo Proteomics

The practical utility of L-azidonorleucine is validated by a comprehensive Nature Protocols paper that details a complete workflow for identifying cell-type-specific proteomes in living mice using the L274G-MetRS system [1]. This protocol's existence and its successful application to identify proteomes from specific cell types in vivo represent a key differentiator: it provides a turnkey methodology for a previously intractable problem. This is a level of validation and operational guidance not available for many other non-canonical amino acids for this specific purpose.

Proteomics In Vivo Labeling Methodology

Procurement-Driven Application Scenarios for L-Azidonorleucine Hydrochloride (1454334-76-9)


Cell-Type-Specific Proteomics in Heterogeneous Tissues (BONCAT/FUNCAT)

This is the primary and most validated application. Researchers studying complex tissues like the brain, where neuronal and glial proteomes are intermingled, can procure L-azidonorleucine (ANL) in conjunction with a Cre-inducible L274G-MetRS mouse line. By expressing the mutant synthetase in a specific cell type of interest (e.g., dopaminergic neurons [1]), ANL will be exclusively incorporated into nascent proteins of that population. Subsequent click chemistry tagging with biotin-alkyne (for BONCAT and MS/MS identification) or fluorescent dye-alkyne (for FUNCAT and imaging) allows for the selective purification or visualization of the cell-type-specific proteome from the intact tissue [2].

In Vivo Validation of Drug-Induced Proteome Changes with Cellular Resolution

Pharmaceutical researchers can use ANL to assess the cell-type-specific impact of a candidate therapeutic on protein synthesis in vivo. For instance, after administering a drug, ANL is delivered via intraperitoneal injection or drinking water to label newly synthesized proteins over a defined window. Using a validated protocol [3], the proteome from a specific cell type (e.g., hippocampal neurons [4]) can be isolated and analyzed. This approach overcomes the limitations of whole-tissue proteomics, which can mask subtle or cell-specific responses, providing a higher-resolution readout for pharmacodynamic studies.

Engineering and Optimization of Orthogonal Translation Systems

L-Azidonorleucine serves as a critical selection substrate in directed evolution campaigns aimed at discovering or optimizing new aminoacyl-tRNA synthetase (aaRS) mutants. Because wild-type MetRS does not activate ANL, the compound is an ideal tool for screening large libraries of MetRS variants using methods like cell-surface display [5]. This application is central to the field of genetic code expansion, where the goal is to develop new orthogonal pairs for incorporating an ever-wider range of non-canonical amino acids. Procuring high-purity ANL is essential for the fidelity and reproducibility of these high-throughput screens.

Advanced Spatiotemporal Control of Protein Labeling with Photocaged ANL

For neuroscience applications requiring millisecond precision, researchers can procure Opto-ANL, a photocaged derivative of L-azidonorleucine. By using this tool in brain slices or cultured neurons expressing L274G-MetRS, protein synthesis can be 'turned on' with a pulse of UV light in a spatially and temporally defined manner [6]. This allows for the direct investigation of activity-dependent translation events, such as those underlying synaptic plasticity and memory formation, with a level of control unattainable by bath-applied or dietary amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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